molecular formula C15H11FN2O B13944226 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide CAS No. 586368-41-4

4-cyano-2-fluoro-N-(4-methylphenyl)benzamide

Cat. No.: B13944226
CAS No.: 586368-41-4
M. Wt: 254.26 g/mol
InChI Key: WYBVQDJPLLZWKH-UHFFFAOYSA-N
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Description

4-cyano-2-fluoro-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C15H11FN2O It is a derivative of benzamide, characterized by the presence of a cyano group, a fluoro group, and a methylphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-cyano-2-fluorobenzoic acid and 4-methylphenylamine.

    Activation: The carboxylic acid group of 4-cyano-2-fluorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Coupling Reaction: The activated acid is then reacted with 4-methylphenylamine under mild conditions to form the amide bond, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-cyano-2-fluoro-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).

    Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluoro group.

    Reduction: Formation of 4-amino-2-fluoro-N-(4-methylphenyl)benzamide.

    Oxidation: Formation of 4-cyano-2-fluoro-N-(4-carboxyphenyl)benzamide.

Scientific Research Applications

4-cyano-2-fluoro-N-(4-methylphenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The cyano and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-cyano-2-fluoro-N-(4-methylphenyl)benzamide can be compared with other similar compounds, such as:

    4-cyano-2-fluoro-N-(2-methylphenyl)benzamide: Similar structure but with a different position of the methyl group.

    4-cyano-2-fluoro-N-(4-ethylphenyl)benzamide: Similar structure but with an ethyl group instead of a methyl group.

    4-cyano-2-fluoro-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, binding affinity, and overall chemical behavior.

Properties

CAS No.

586368-41-4

Molecular Formula

C15H11FN2O

Molecular Weight

254.26 g/mol

IUPAC Name

4-cyano-2-fluoro-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C15H11FN2O/c1-10-2-5-12(6-3-10)18-15(19)13-7-4-11(9-17)8-14(13)16/h2-8H,1H3,(H,18,19)

InChI Key

WYBVQDJPLLZWKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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